

# Head-to-head comparison of FPI-1523 and avibactam against KPC producers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FPI-1523  |           |
| Cat. No.:            | B12387629 | Get Quote |

# Head-to-Head Comparison: FPI-1523 and Avibactam Against KPC Producers

A comprehensive analysis of two  $\beta$ -lactamase inhibitors in the fight against carbapenem-resistant Enterobacterales.

The rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options. The development of novel  $\beta$ -lactamase inhibitors has been a critical strategy to restore the efficacy of  $\beta$ -lactam antibiotics. This guide provides a detailed comparison of two such inhibitors: the well-established avibactam and the emerging compound **FPI-1523**, with a focus on their activity against KPC-producing bacteria.

# **Executive Summary**

Avibactam, in combination with ceftazidime, is a potent and widely studied inhibitor of KPC enzymes, demonstrating significant clinical efficacy against infections caused by KPC-producing organisms. In contrast, **FPI-1523** is a newer investigational agent, identified as a derivative of avibactam. While it shows potent inhibition of other key β-lactamases, specific data on its efficacy against KPC producers is not yet widely available in peer-reviewed literature. This guide will present the extensive data for avibactam and the currently available information for **FPI-1523**.



Check Availability & Pricing

## FPI-1523: An Emerging β-Lactamase Inhibitor

**FPI-1523** is a potent, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that is structurally related to avibactam. [1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes.

Known Spectrum of Activity:

- β-Lactamase Inhibition: **FPI-1523** has demonstrated potent inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with reported Kd values of 4 nM and 34 nM, respectively.[1][2]
- Penicillin-Binding Protein (PBP) Inhibition: In addition to β-lactamase inhibition, **FPI-1523** also targets PBP2, with a reported IC50 of 3.2 μM.[1][2] This dual-targeting mechanism could potentially offer a broader spectrum of activity and a higher barrier to resistance.

At present, there is a lack of publicly available experimental data specifically evaluating the in vitro or in vivo efficacy of **FPI-1523** against KPC-producing isolates. Further research is needed to determine its potential role in treating infections caused by these challenging pathogens.

## Avibactam: A Clinically Validated KPC Inhibitor

Avibactam is a diazabicyclooctane (DBO) non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that is approved for clinical use in combination with ceftazidime.[3] This combination is a first-line treatment option for serious infections caused by KPC-producing Enterobacterales.

### **Mechanism of Action**

Avibactam effectively inhibits KPC enzymes, which belong to Ambler class A  $\beta$ -lactamases. The inhibition mechanism involves a reversible covalent acylation of the active site serine residue of the  $\beta$ -lactamase, rendering the enzyme inactive and unable to hydrolyze  $\beta$ -lactam antibiotics like ceftazidime.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. FPI-1523|CAS 1452459-50-5|DC Chemicals [dcchemicals.com]



- 2. FPI-1523 Datasheet DC Chemicals [dcchemicals.com]
- 3. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of FPI-1523 and avibactam against KPC producers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387629#head-to-head-comparison-of-fpi-1523and-avibactam-against-kpc-producers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com